Cas no 465506-27-8 (pentyl 4-(2E)-2-cyano-3-(furan-2-yl)prop-2-enamidobenzoate)

pentyl 4-(2E)-2-cyano-3-(furan-2-yl)prop-2-enamidobenzoate structure
465506-27-8 structure
Product Name:pentyl 4-(2E)-2-cyano-3-(furan-2-yl)prop-2-enamidobenzoate
CAS No:465506-27-8
Molecular Formula:C20H20N2O4
Molecular Weight:352.383805274963
CID:6010967
PubChem ID:5917457

pentyl 4-(2E)-2-cyano-3-(furan-2-yl)prop-2-enamidobenzoate Properties

Names and Identifiers

    • pentyl 4-(2E)-2-cyano-3-(furan-2-yl)prop-2-enamidobenzoate
    • pentyl (E)-4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate
    • Benzoic acid, 4-[[2-cyano-3-(2-furanyl)-1-oxo-2-propen-1-yl]amino]-, pentyl ester
    • pentyl 4-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
    • AKOS002185297
    • F0889-0114
    • (E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate
    • 465506-27-8
    • PENTYL 4-[(2E)-2-CYANO-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOATE
    • InChIKey: MAGHHHCUXWITGN-UHFFFAOYSA-N
    • Inchi: 1S/C20H20N2O4/c1-2-3-4-11-26-20(24)15-7-9-17(10-8-15)22-19(23)16(14-21)13-18-6-5-12-25-18/h5-10,12-13H,2-4,11H2,1H3,(H,22,23)
    • SMILES: C(OCCCCC)(=O)C1=CC=C(NC(=O)C(C#N)=CC2=CC=CO2)C=C1

Computed Properties

  • Exact Mass: 352.14230712g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 352.14230712g/mol
  • Heavy Atom Count: 26
  • Complexity: 555
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.4
  • Topological Polar Surface Area: 92.3Ų

Experimental Properties

  • Boiling Point: 552.7±50.0 °C(Predicted)
  • pka: 9.71±0.70(Predicted)
  • Density: 1.224±0.06 g/cm3(Predicted)

pentyl 4-(2E)-2-cyano-3-(furan-2-yl)prop-2-enamidobenzoate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F0889-0114-2μmol
pentyl 4-[(2E)-2-cyano-3-(furan-2-yl)prop-2-enamido]benzoate
465506-27-8 90%+
2μl
$57.0

pentyl 4-(2E)-2-cyano-3-(furan-2-yl)prop-2-enamidobenzoate Related Literature

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